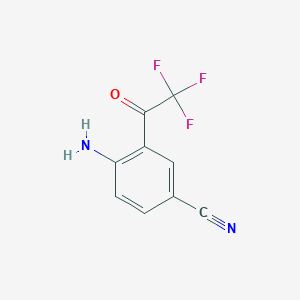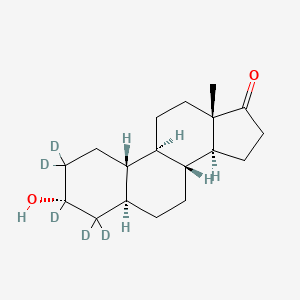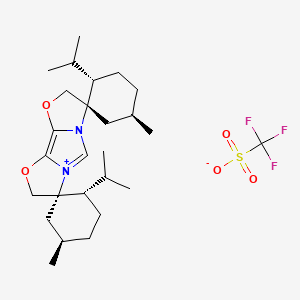
CID 44185575
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 44185575 is a chemical compound identified by its unique PubChem identifier It is known for its diverse applications in various fields, including chemistry, biology, and medicine
Métodos De Preparación
The synthesis of CID 44185575 involves several steps and specific reaction conditions. One common synthetic route includes the use of sulfinic acid as a sulfonyl source and N-aryl hydroxylamine as an arylamine source. Ethanol is often used as a green reaction solvent in this process . Industrial production methods may vary, but they generally follow similar principles to ensure the efficient and scalable production of the compound.
Análisis De Reacciones Químicas
CID 44185575 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonyl derivatives, while reduction reactions could produce amine derivatives .
Aplicaciones Científicas De Investigación
CID 44185575 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential role in cellular processes and signaling pathways. In medicine, this compound is being explored for its potential therapeutic applications, particularly in the treatment of certain cancers. Its unique properties make it a valuable tool in both basic and applied research .
Mecanismo De Acción
The mechanism of action of CID 44185575 involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin A and B, leading to DNA damage and tumor regression in preclinical models. This inhibition disrupts the protein-to-protein interaction between cyclins and their key substrates, such as E2F and Myt1, which are crucial for cell cycle progression .
Comparación Con Compuestos Similares
CID 44185575 can be compared with other similar compounds based on its structure and function. Similar compounds include various sulfonamide derivatives and cyclin inhibitors. What sets this compound apart is its dual inhibitory activity on cyclin A and B, which is not commonly observed in other related compounds. This unique feature enhances its potential as a therapeutic agent in cancer treatment .
Propiedades
Número CAS |
1164334-36-4 |
|---|---|
Fórmula molecular |
C26H41F3N2O5S |
Peso molecular |
550.7 g/mol |
InChI |
InChI=1S/C25H41N2O2.CHF3O3S/c1-16(2)20-9-7-18(5)11-24(20)13-28-22-23-27(15-26(22)24)25(14-29-23)12-19(6)8-10-21(25)17(3)4;2-1(3,4)8(5,6)7/h15-21H,7-14H2,1-6H3;(H,5,6,7)/q+1;/p-1/t18-,19-,20+,21+,24-,25-;/m1./s1 |
Clave InChI |
OVMNFZWKDCTGOH-JSWGGJIYSA-M |
SMILES isomérico |
C[C@@H]1CC[C@H]([C@@]2(C1)COC3=C4[N+](=CN23)[C@]5(C[C@@H](CC[C@H]5C(C)C)C)CO4)C(C)C.C(F)(F)(F)S(=O)(=O)[O-] |
SMILES canónico |
CC1CCC(C2(C1)COC3=C4[N+](=CN23)C5(CC(CCC5C(C)C)C)CO4)C(C)C.C(F)(F)(F)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


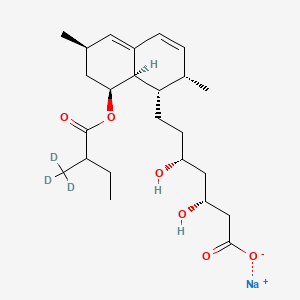
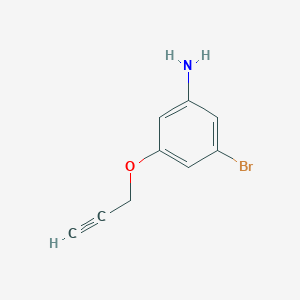
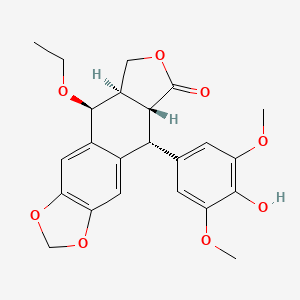
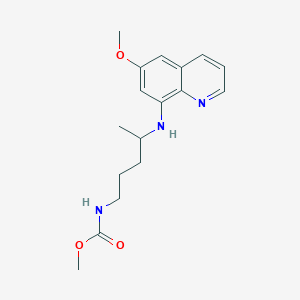
![6,7-Dihydro-5H-indeno[5,6-d][1,3]dioxole-6-carboxylic acid](/img/structure/B13447027.png)
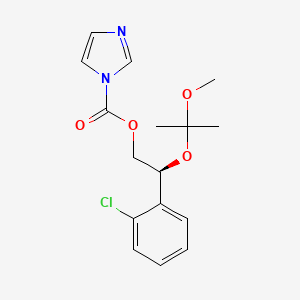
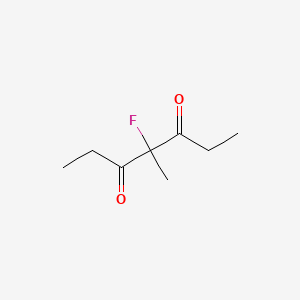
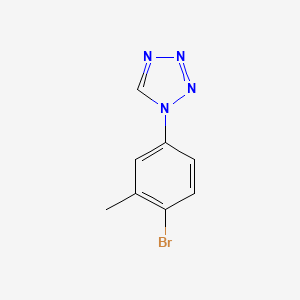
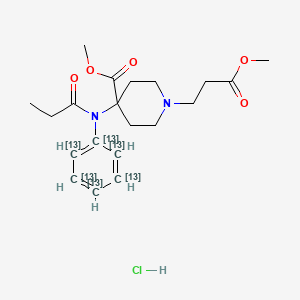
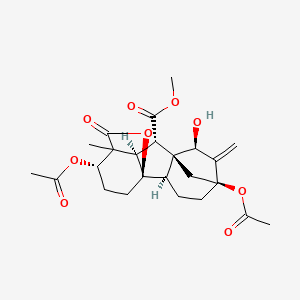
![[(2S)-1-[(2S)-4-methyl-2-(methylamino)pentyl]pyrrolidin-2-yl]methanol](/img/structure/B13447069.png)
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(1R,2S,4S,5R,6R)-3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B13447070.png)
